1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene
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Overview
Description
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a difluoromethoxybenzene derivative with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or alkoxylated benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Scientific Research Applications
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene: Similar in structure but with different positions of the fluorine and ethoxy groups.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a difluoromethoxy group but has a different core structure
Uniqueness
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene is unique due to its specific arrangement of fluorine atoms and functional groups, which impart distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H8F4O2 |
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Molecular Weight |
224.15 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-4-5(15-9(12)13)3-6(10)8(7)11/h3-4,9H,2H2,1H3 |
InChI Key |
MIKPXSQCVIWIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)OC(F)F)F)F |
Origin of Product |
United States |
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